molecular formula C24H27N3O4S2 B2546793 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361167-54-6

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2546793
CAS RN: 361167-54-6
M. Wt: 485.62
InChI Key: CLXDHHBYZFZXGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. In the context of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, we can draw parallels from the synthesis of related compounds. For instance, the synthesis of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide was achieved through a high-throughput screening (HTS) approach, which identified it as a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5) . Similarly, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides involved the creation of compounds with significant cardiac electrophysiological activity, indicating the versatility of benzamide scaffolds in drug design . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities among these benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in their biological activity. The X-ray coordinates of ligand 4a with cdk5 revealed an unusual binding mode to the hinge region via a water molecule . This insight into the molecular interactions could be valuable when analyzing the molecular structure of this compound. Understanding the binding mode and interactions with target proteins is essential for the rational design of new drugs with improved efficacy and reduced side effects.

Chemical Reactions Analysis

Benzamide derivatives are known to undergo various chemical reactions that can modify their biological activity. The synthesis of N-substituted imidazolylbenzamides, for example, demonstrated that the 1H-imidazol-1-yl moiety could replace the methylsulfonylamino group to produce class III electrophysiological activity . This suggests that the functional groups attached to the benzamide core can be strategically modified to enhance or alter the compound's pharmacological profile. The chemical reactivity of the compound could similarly be explored to optimize its therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the substituents attached to the core. These properties are critical for the drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides utilized antipyrine, highlighting the role of substituents in conferring potential biological applications . The physical and chemical properties of this compound would need to be characterized to understand its suitability for drug development, including its solubility, stability, and permeability.

Scientific Research Applications

Synthesis and Photodynamic Therapy Applications

  • The synthesis of new compounds with specific structural features, such as those related to the mentioned chemical structure, has been explored for applications in photodynamic therapy (PDT). A study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

  • Novel benzamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Research indicates that certain chlorinated compounds among these derivatives exhibit excellent in vitro antitumor activity against specific cancer cell lines. Further studies on these compounds could assess their potential interactions with key biological targets, highlighting their relevance in therapeutic applications (Fahim & Shalaby, 2019).

Carbonic Anhydrase Inhibition

  • A study on the synthesis of acridine-acetazolamide conjugates investigated their inhibitory effects on human carbonic anhydrase isoforms. These compounds were found to inhibit several isoforms in low micromolar and nanomolar ranges, suggesting their potential utility in designing inhibitors for therapeutic purposes, particularly in conditions where carbonic anhydrase activity is implicated (Ulus et al., 2016).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-16-12-17(2)14-27(13-16)33(29,30)19-10-8-18(9-11-19)23(28)26-24-25-21(15-32-24)20-6-4-5-7-22(20)31-3/h4-11,15-17H,12-14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXDHHBYZFZXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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